
Unraveling the Stability Landscape of Chloric
Acid Isomers: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Chloric acid

Cat. No.: B1212943 Get Quote

A detailed computational analysis reveals the energetic hierarchy of four key isomers of chloric
acid (HClO3), identifying HOClO2 as the most stable configuration. This guide provides a

comparative overview of their relative stabilities, supported by data from high-level quantum

chemical calculations, and outlines the theoretical protocols employed in these assessments.

For researchers and professionals in fields ranging from atmospheric chemistry to drug

development, understanding the intrinsic stability of molecular isomers is paramount. In the

case of chloric acid, an important oxoacid of chlorine, computational methods provide a

powerful lens through which to examine the potential energy surface and identify the most

energetically favorable structures. This guide synthesizes the findings from ab initio molecular

orbital calculations to offer a clear comparison of the stability of four critical isomers: chloric
acid (HOClO2), isochloric acid (HOOClO), the skewed-straight chain (HOOOCl), and a

hypervalent form (HClO3).

Relative Stability of Chloric Acid Isomers
The energetic landscape of HClO3 isomers has been meticulously mapped using sophisticated

computational techniques. The primary finding is that the conventional chloric acid structure,

HOClO2, resides at the global minimum on the potential energy surface, making it the most

stable isomer. The relative energies of the other isomers, calculated using G2 theory, are

summarized in the table below.
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Isomer Structure Relative Energy (kcal/mol)

Chloric Acid HOClO2 0.0

Skewed-Straight Chain HOOOCl 4.9[1]

Isochloric Acid HOOClO Higher Energy

Hypervalent Form HClO3 Higher Energy

Table 1: Relative energies of chloric acid isomers calculated using G2 theory. The energy of

the most stable isomer, HOClO2, is set to 0.0 kcal/mol for reference. The exact relative

energies for HOOClO and HClO3 were not specified in the primary literature beyond being of

higher energy than HOOOCl.

The skewed-straight chain isomer, HOOOCl, is the next lowest in energy, lying 4.9 kcal/mol

above the most stable HOClO2 form.[1] The other two isomers, HOOClO and the hypervalent

HClO3, are significantly less stable.[1] This energetic ordering is crucial for predicting the likely

existence and reactivity of these species in various chemical environments.
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Figure 1: Relative energy levels of chloric acid isomers.

Experimental Protocols: A Glimpse into the
Computational Methodology
The determination of the relative stabilities of the chloric acid isomers was accomplished

through rigorous ab initio molecular orbital calculations. The primary computational protocol
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employed was the Gaussian-2 (G2) theory, a high-accuracy composite method designed to

yield thermochemical data close to experimental accuracy.

An initial exploration of the potential energy surface was conducted at the Møller-Plesset

second-order perturbation theory (MP2) level with the 6-31G(d) basis set to identify the local

minimum-energy structures of the various isomers.[1]

The G2 theoretical procedure involves a series of calculations to approximate a high-level

calculation with a large basis set. The key steps in the G2 protocol are as follows:

Geometry Optimization: The molecular geometry is first optimized at the Hartree-Fock (HF)

level of theory with the 6-31G(d) basis set.

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the HF/6-31G(d)

level to obtain zero-point vibrational energies (ZPVE).

Higher-Level Energy Corrections: A series of single-point energy calculations are then

performed at higher levels of theory with larger basis sets on the HF/6-31G(d) optimized

geometry. These include:

MP4/6-311G(d,p)

QCISD(T)/6-311G(d,p)

MP2/6-311+G(3df,2p)

Empirical Correction: A final empirical correction, known as the "higher-level correction," is

added to the total energy to account for remaining deficiencies in the calculations.

This multi-step approach allows for a balanced and computationally efficient method to achieve

high accuracy in the calculated energies, providing a reliable comparison of the stabilities of the

chloric acid isomers. The heat of formation for the most stable isomer, HOClO2, was

calculated to be 4.2 kcal/mol at 0 K using this G2 theory.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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